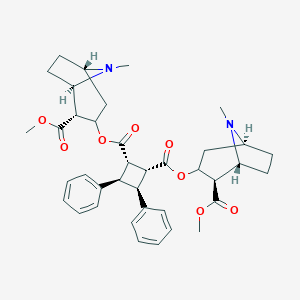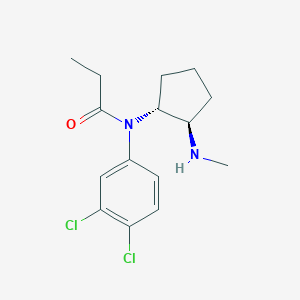
N-Desmethyleclanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyleclanamine, also known as N-Desmethylclozapine or N-DMC, is a metabolite of the antipsychotic drug clozapine. It has gained attention in recent years due to its potential therapeutic effects in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-DMC is not fully understood. However, it is believed to act as an antagonist at various neurotransmitter receptors in the brain, including the dopamine D1, D2, and D4 receptors, as well as the serotonin 5-HT2A and 5-HT2C receptors. This may contribute to its antipsychotic and mood-stabilizing effects.
Biochemical and Physiological Effects:
N-DMC has been shown to have similar antipsychotic and mood-stabilizing effects as clozapine, but with fewer side effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-DMC has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-DMC in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more targeted and specific studies of its mechanism of action and potential therapeutic effects. However, one limitation is the difficulty in obtaining pure samples of N-DMC for research purposes.
Orientations Futures
There are several potential future directions for research on N-DMC. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects in various neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for N-DMC could facilitate further research in this area.
In conclusion, N-Desmethyleclanamine has shown promising potential as a therapeutic agent in various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. However, its high potency and selectivity for certain receptors in the brain make it a valuable tool for studying the neurobiology of these disorders.
Méthodes De Synthèse
N-DMC is synthesized by the enzymatic conversion of clozapine in the liver. The enzyme responsible for this conversion is cytochrome P450 1A2 (CYP1A2). N-DMC has a half-life of approximately 12 hours and is excreted primarily in urine.
Applications De Recherche Scientifique
N-DMC has been studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. It has been shown to have a higher affinity for certain receptors in the brain, such as the serotonin 5-HT2A and 5-HT2C receptors, compared to clozapine. This suggests that N-DMC may have a more targeted and effective mechanism of action in treating these disorders.
Propriétés
Numéro CAS |
116271-40-0 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(methylamino)cyclopentyl]propanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-3-15(20)19(14-6-4-5-13(14)18-2)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
DJHNZQSKIXGMRQ-ZIAGYGMSSA-N |
SMILES isomérique |
CCC(=O)N([C@@H]1CCC[C@H]1NC)C2=CC(=C(C=C2)Cl)Cl |
SMILES |
CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
116271-40-0 |
Synonymes |
N-demethyleclanamine N-desmethyleclanamine N-desmonomethyleclanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



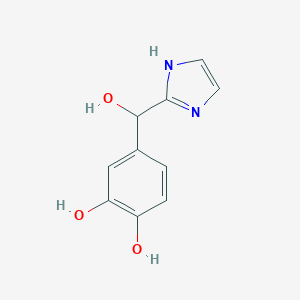
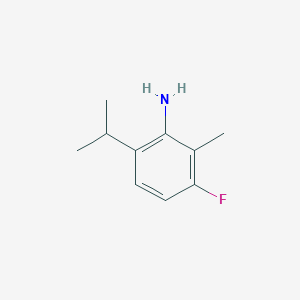
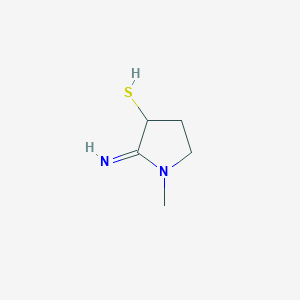
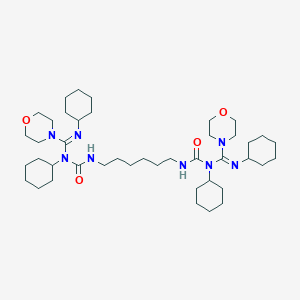
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
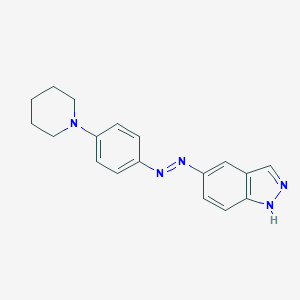
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
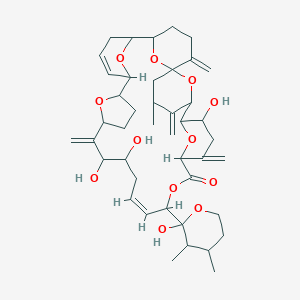
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
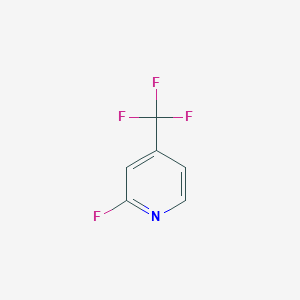
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
